molecular formula C6H6F2Se B14309405 3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene CAS No. 116202-54-1

3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene

Cat. No.: B14309405
CAS No.: 116202-54-1
M. Wt: 195.08 g/mol
InChI Key: SKLNLGQEZFBUGS-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-selenabicyclo[221]hept-5-ene is a unique organoselenium compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene typically involves the reaction of a suitable bicyclic precursor with selenium and fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by selective fluorination and selenation steps. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include selenoxides, selenones, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organoselenium compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing selenium-containing pharmaceuticals.

    Industry: It is used in the development of advanced materials, including polymers and catalysts

Mechanism of Action

The mechanism by which 3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene exerts its effects involves the interaction of the selenium atom with biological molecules. Selenium can form selenoenzymes that play a role in redox reactions and antioxidant defense. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene is unique due to the presence of both selenium and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry .

Properties

CAS No.

116202-54-1

Molecular Formula

C6H6F2Se

Molecular Weight

195.08 g/mol

IUPAC Name

3,3-difluoro-2-selenabicyclo[2.2.1]hept-5-ene

InChI

InChI=1S/C6H6F2Se/c7-6(8)4-1-2-5(3-4)9-6/h1-2,4-5H,3H2

InChI Key

SKLNLGQEZFBUGS-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1[Se]C2(F)F

Origin of Product

United States

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